molecular formula C7H6N2 B1338754 3-Ethynyl-6-methylpyridazine CAS No. 77778-20-2

3-Ethynyl-6-methylpyridazine

Cat. No.: B1338754
CAS No.: 77778-20-2
M. Wt: 118.14 g/mol
InChI Key: QEDQKQRYAKDYOW-UHFFFAOYSA-N
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Description

3-Ethynyl-6-methylpyridazine is a heterocyclic organic compound belonging to the pyridazine family Pyridazines are six-membered aromatic rings containing two nitrogen atoms at positions 1 and 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Ethynyl-6-methylpyridazine can be achieved through various methods. One common approach involves the aza-Diels-Alder reaction of 1,2,3-triazines with 1-propynylamines. This reaction is highly regioselective and occurs under neutral conditions, offering good functional group compatibility and broad substrate scope .

Industrial Production Methods

Industrial production methods for this compound typically involve optimizing the synthetic routes for large-scale production. This includes using cost-effective reagents, efficient catalysts, and scalable reaction conditions to ensure high yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Ethynyl-6-methylpyridazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridazinone derivatives.

    Reduction: Reduction reactions can lead to the formation of dihydropyridazine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups at various positions on the pyridazine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are commonly employed in substitution reactions.

Major Products Formed

The major products formed from these reactions include pyridazinone derivatives, dihydropyridazine derivatives, and various substituted pyridazines, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

3-Ethynyl-6-methylpyridazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-Ethynyl-6-methylpyridazine involves its interaction with molecular targets such as enzymes and receptors. For instance, it has been found to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various molecular pathways, making it a versatile agent in biochemical research .

Comparison with Similar Compounds

Similar Compounds

  • 6-Phenyl-3(2H)-pyridazinone
  • 5-Methyl-3-oxo-2,3,4,5-tetrahydropyridazin-6-yl derivatives
  • 6-Aryl-pyridazin-3-amines

Uniqueness

Compared to similar compounds, 3-Ethynyl-6-methylpyridazine stands out due to the presence of the ethynyl group, which imparts unique electronic properties and reactivity. This makes it particularly useful in applications requiring specific electronic characteristics, such as in the development of optoelectronic materials .

Properties

IUPAC Name

3-ethynyl-6-methylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6N2/c1-3-7-5-4-6(2)8-9-7/h1,4-5H,2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEDQKQRYAKDYOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)C#C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70517610
Record name 3-Ethynyl-6-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

118.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77778-20-2
Record name 3-Ethynyl-6-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70517610
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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